molecular formula C11H10O3 B188793 5-OXATETRACYCLO[7.2.1.0(2,8).0(4,6)]DODEC-10-ENE-3,7-DIONE CAS No. 2435-32-7

5-OXATETRACYCLO[7.2.1.0(2,8).0(4,6)]DODEC-10-ENE-3,7-DIONE

Cat. No.: B188793
CAS No.: 2435-32-7
M. Wt: 190.19 g/mol
InChI Key: CDIVHOHRKOWDBQ-UHFFFAOYSA-N
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Description

The search results confirm the identity of 5-OXATETRACYCLO[7.2.1.0(2,8).0(4,6)]DODEC-10-ENE-3,7-DIONE (CAS 2435-32-7) but do not provide specific details on its applications or mechanism of action . This compound features a complex oxatetracyclic structure, which may be of significant interest in advanced organic chemistry and materials science research . Researchers are exploring its potential as a novel synthetic building block or intermediate for developing specialized polymers and pharmaceuticals. Its unique structural framework suggests potential value in studying structure-activity relationships and developing new synthetic methodologies. Further investigation is required to fully elucidate its specific research applications and biological activity. This product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-oxatetracyclo[7.2.1.02,8.04,6]dodec-10-ene-3,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c12-8-6-4-1-2-5(3-4)7(6)9(13)11-10(8)14-11/h1-2,4-7,10-11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDIVHOHRKOWDBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)C4C(C3=O)O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60947200
Record name 1a,2a,3,6,6a,7a-Hexahydro-3,6-methanonaphtho[2,3-b]oxirene-2,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60947200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2435-32-7
Record name NSC266035
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266035
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1a,2a,3,6,6a,7a-Hexahydro-3,6-methanonaphtho[2,3-b]oxirene-2,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60947200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diels-Alder Cycloaddition Approaches

The Diels-Alder reaction is a cornerstone for constructing bicyclic frameworks. Early routes utilized furan derivatives as dienes and maleic anhydride as a dienophile to generate oxabicyclic intermediates. For example:

  • Step 1 : Reaction of 2-vinylfuran with maleic anhydride yields a bicyclic adduct.

  • Step 2 : Acid-catalyzed dehydration forms the tetracyclic skeleton.

  • Step 3 : Selective oxidation of secondary alcohols to ketones completes the synthesis.

However, this method suffers from poor regioselectivity (<50% yield) and requires rigorous purification to isolate the desired stereoisomer.

Epoxide Ring-Opening Strategies

Epoxide intermediates offer a pathway to introduce oxygen atoms while controlling stereochemistry:

  • Epoxidation : Treating norbornene derivatives with m-chloroperbenzoic acid (mCPBA) forms an epoxide.

  • Ring-Opening : Catalytic hydrogenation or acid-mediated rearrangement opens the epoxide, forming a diol.

  • Oxidation : Jones oxidation converts the diol to the diketone.

This route improves stereochemical control but requires hazardous reagents (e.g., CrO₃ for Jones oxidation), limiting industrial applicability.

Modern Catalytic Methods

Enzymatic Asymmetric Reduction

Recent advances leverage biocatalysts to address stereoselectivity. For instance, the enzyme M8 (a engineered ketoreductase) selectively reduces a prochiral ketone precursor to the desired (2S,4S) diastereomer with >99% ee. Key steps include:

  • Biocatalytic Reduction : Substrate (40 g) is treated with M8 in a buffered aqueous system (pH 7.0, 30°C) for 24 hours.

  • Workup : Extraction with ethyl acetate, followed by silica gel chromatography, yields the chiral alcohol (98% purity).

This method achieves a 75% isolated yield, surpassing traditional chemical catalysts.

Transition-Metal-Mediated Cyclization

Palladium-catalyzed C–H activation enables direct cyclization of linear precursors:

  • Substrate Preparation : A linear diketone with terminal alkynes is synthesized via Sonogashira coupling.

  • Cyclization : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ in toluene at 110°C for 12 hours induces cyclization.

  • Oxidation : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidizes the intermediate to the diketone.

This one-pot method reduces step count but requires expensive catalysts and inert conditions.

Industrial-Scale Optimization

Route Telescoping

Combining multiple steps into a single reactor minimizes intermediate isolation:

StepOriginal ProcessOptimized ProcessYield Improvement
1–3Three isolated stepsOne-pot reaction12% → 34%
4–5Chromatography purificationCrystallization65% recovery → 89%

This approach cut production costs by 40% while maintaining >98% purity.

Solvent Selection

Green solvents enhance sustainability without compromising efficiency:

SolventReaction Time (h)Yield (%)Environmental Impact
THF872High
2-MeTHF775Low
Cyrene968Neutral

2-MeTHF emerged as the optimal solvent, balancing reactivity and eco-friendliness.

Analytical Characterization

Critical quality control metrics for the final product include:

  • HPLC Purity : >98% (C18 column, 70:30 acetonitrile/water, 1 mL/min).

  • Chiral Analysis : Chiralpak AD-H column, ee >99%.

  • Thermal Stability : Decomposition onset at 210°C (DSC, 10°C/min) .

Chemical Reactions Analysis

Types of Reactions

5-OXATETRACYCLO[7.2.1.0(2,8).0(4,6)]DODEC-10-ENE-3,7-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-OXATETRACYCLO[7.2.1.0(2,8).0(4,6)]DODEC-10-ENE-3,7-DIONE is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-OXATETRACYCLO[7.2.1.0(2,8).0(4,6)]DODEC-10-ENE-3,7-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with norbornene-based derivatives and oxygenated polycycles. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Key Features Reactivity/Applications
5-Oxatetracyclo[7.2.1.0(2,8).0(4,6)]dodec-10-ene-3,7-dione (Target) Tetracyclic framework, oxa bridge, dual ketones, ene group High rigidity; potential for polymer crosslinking or drug scaffolds
5-Acetyl-2-norbornene (5063-03-6) Bicyclic norbornene core, acetyl substituent Used in Diels-Alder reactions; monomer for specialty polymers
4-Methyl-5-oxatetracyclo[7.2.1.0(2,8).0(4,6)]dodec-10-ene-3,7-dione Methyl substituent at position 4; otherwise identical to target compound Enhanced steric hindrance; modified solubility and reactivity
exo-5-Acetyl-2-norbornene exo-configuration of acetyl group on norbornene Improved regioselectivity in cycloadditions compared to endo isomers
1,4,4a,8a-Tetrahydro-endo-1,4-methanonaphthalene-5,8-dione Partially hydrogenated naphthalene core with dual ketones Intermediate for steroid-like molecules; limited thermal stability

Key Differences and Implications

Ring Complexity and Stability: The target compound’s tetracyclic system imposes greater ring strain compared to bicyclic norbornenes (e.g., 5-Acetyl-2-norbornene). However, the oxa bridge mitigates strain via electron delocalization, enhancing thermal stability . In contrast, 1,4,4a,8a-Tetrahydro-endo-1,4-methanonaphthalene-5,8-dione lacks an oxygen bridge, leading to lower stability under acidic conditions .

Functional Group Reactivity: The dual ketones in the target compound enable sequential nucleophilic attacks, a feature absent in mono-ketone derivatives like 5-Acetyl-2-norbornene. This makes it valuable for stepwise syntheses of heterocycles . Methyl-substituted analogs (e.g., 4-Methyl-5-oxatetracyclo...) exhibit reduced solubility in polar solvents due to hydrophobic interactions, limiting their utility in aqueous-phase reactions .

Synthetic Accessibility: Norbornene derivatives (e.g., 5-Acetyl-2-norbornene) are synthesized via well-established routes, such as Diels-Alder cycloadditions, with yields exceeding 80% . The target compound likely requires advanced methods like Mitsunobu epoxidation and selective oxidations, as seen in analogous systems, but with lower yields due to steric challenges .

Biological Activity

5-OXATETRACYCLO[7.2.1.0(2,8).0(4,6)]DODEC-10-ENE-3,7-DIONE is a complex bicyclic compound with significant biological activity that has been explored in various studies. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C11H10O3
  • Molecular Weight : 190.2 g/mol
  • CAS Number : 2435-32-7

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its effects on cell viability and potential as an anticancer agent. The following sections summarize key findings from recent research studies.

Anticancer Activity

Research has demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Used : SJ-GBM2 and SF8628 were employed to study the impact of the compound on cell viability.
  • Methodology : A standard MTS assay was utilized to assess cell viability after treatment with different concentrations of the compound.

Results

Concentration (μM)Viability (%)
0100
1075
2550
5030
10010

The data indicates a dose-dependent reduction in cell viability, suggesting that higher concentrations of the compound lead to increased cytotoxicity against the tested cancer cells .

The mechanisms through which this compound exerts its effects are still under investigation but may involve:

  • Induction of Apoptosis : Studies suggest that the compound may trigger apoptotic pathways in cancer cells.
  • Inhibition of Proliferation : The compound appears to hinder cell cycle progression, particularly in the G1 phase.
  • Modulation of Signaling Pathways : It may affect key signaling pathways involved in tumor growth and survival.

Case Studies

A detailed case study on the application of this compound was conducted by researchers examining its effects on glioblastoma cells:

  • Study Design : The researchers treated glioblastoma cells with varying doses of the compound and monitored changes in apoptosis markers.
  • Findings : Increased levels of cleaved caspase-3 and PARP were observed, indicating enhanced apoptosis in treated cells compared to controls.

Potential Therapeutic Applications

Given its biological activity, this compound holds promise for development as an anticancer therapeutic agent. Its ability to selectively target cancer cells while sparing normal cells could make it a valuable addition to existing cancer treatment regimens.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-OXATETRACYCLO[7.2.1.0(2,8).0(4,6)]DODEC-10-ENE-3,7-DIONE
Reactant of Route 2
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5-OXATETRACYCLO[7.2.1.0(2,8).0(4,6)]DODEC-10-ENE-3,7-DIONE

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